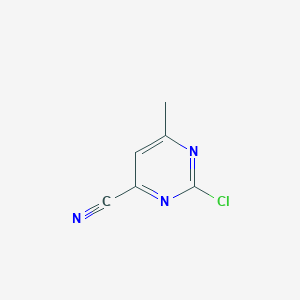
o-Nitrophenylpropiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Nitrophenylpropiolic acid, also known as ONPA, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 197.13 g/mol. The compound has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
O-Nitrophenylpropiolic acid is an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. o-Nitrophenylpropiolic acid binds to the active site of carbonic anhydrase and prevents the enzyme from functioning properly. This inhibition leads to a decrease in the rate of carbon dioxide hydration.
Biochemical and Physiological Effects
o-Nitrophenylpropiolic acid has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by o-Nitrophenylpropiolic acid can lead to a decrease in the rate of carbon dioxide hydration, which can affect acid-base balance in the body. In addition, o-Nitrophenylpropiolic acid has been shown to induce apoptosis in cancer cells and has potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-Nitrophenylpropiolic acid has several advantages for lab experiments, including its high solubility in organic solvents and its ability to inhibit carbonic anhydrase. However, o-Nitrophenylpropiolic acid has limitations, including its toxicity and potential for side effects. Careful handling and disposal are necessary when working with o-Nitrophenylpropiolic acid.
Direcciones Futuras
There are several future directions for o-Nitrophenylpropiolic acid research, including the development of new biosensors and the synthesis of new materials. In addition, o-Nitrophenylpropiolic acid has potential as an anticancer agent, and further research is needed to explore its efficacy and safety in this application. o-Nitrophenylpropiolic acid could also be used in the development of new drugs for the treatment of diseases such as glaucoma and epilepsy.
Conclusion
In conclusion, o-Nitrophenylpropiolic acid is a chemical compound that has been widely used in scientific research. It is a substrate for enzymes such as carbonic anhydrase and has been used to develop biosensors and synthesize new materials. o-Nitrophenylpropiolic acid inhibits carbonic anhydrase and has potential as an anticancer agent. While o-Nitrophenylpropiolic acid has advantages for lab experiments, careful handling and disposal are necessary due to its toxicity. Future research directions include the development of new biosensors, the synthesis of new materials, and the exploration of o-Nitrophenylpropiolic acid's potential as an anticancer agent and in the development of new drugs.
Métodos De Síntesis
O-Nitrophenylpropiolic acid can be synthesized using various methods, including the reaction of 2-nitrophenylacetylene with propargyl alcohol in the presence of a catalyst or the reaction of 2-nitrophenylacetylene with propargyl bromide in the presence of a base. The product is then purified using column chromatography or recrystallization. The yield of o-Nitrophenylpropiolic acid varies depending on the synthesis method used.
Aplicaciones Científicas De Investigación
O-Nitrophenylpropiolic acid has been used in various scientific research applications, including the study of enzyme kinetics, the development of biosensors, and the synthesis of new materials. o-Nitrophenylpropiolic acid is a substrate for enzymes such as carbonic anhydrase and has been used to study enzyme kinetics. o-Nitrophenylpropiolic acid has also been used to develop biosensors for the detection of enzymes and other biomolecules. In addition, o-Nitrophenylpropiolic acid has been used in the synthesis of new materials such as metal-organic frameworks.
Propiedades
Número CAS |
530-85-8 |
|---|---|
Nombre del producto |
o-Nitrophenylpropiolic acid |
Fórmula molecular |
C9H5NO4 |
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
3-(2-nitrophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H5NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,(H,11,12) |
Clave InChI |
KVOGJHABINNFCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#CC(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C#CC(=O)O)[N+](=O)[O-] |
Otros números CAS |
530-85-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



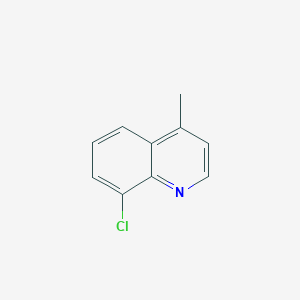
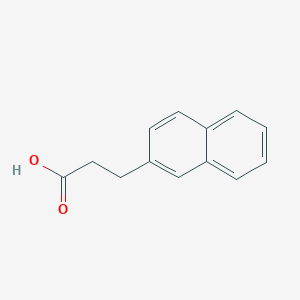
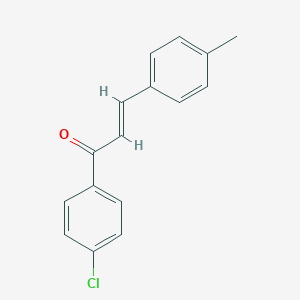



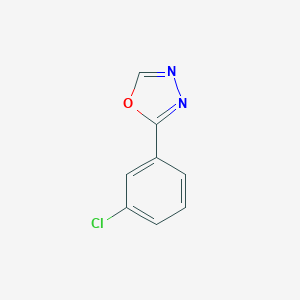
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)





